Dinosam (CAS 4097-36-3), a dinitrophenol compound, was historically used as a herbicide and pesticide.[1] Due to its high toxicity to animals and humans, its agricultural use has been discontinued or severely restricted in many jurisdictions.[2][3] Consequently, the primary procurement driver for Dinosam is now as a certified analytical standard.[4][5] High-purity Dinosam is essential for regulatory laboratories and food safety analysts to accurately detect and quantify its residues in environmental and agricultural samples, ensuring compliance with maximum residue limits (MRLs).[6][7]
In analytical testing, substituting Dinosam with its close structural analogs, such as Dinoseb or Dinoterb, is not viable for accurate quantification.[8][9] These compounds, while belonging to the same dinitrophenol class, exhibit distinct chromatographic behaviors that allow them to be separated and individually identified using techniques like LC-MS/MS.[8] Regulatory methods for pesticide residue monitoring are designed to be highly specific; using a Dinoseb standard to quantify Dinosam, for instance, would lead to inaccurate measurements and non-compliance. Therefore, a dedicated, high-purity Dinosam reference material is indispensable for developing validated methods, calibrating instruments, and ensuring the legally defensible identification of Dinosam residues in complex food and environmental matrices.[10][11]
In a multi-residue LC-MS/MS method for detecting four phenolic pesticides (Hexachlorophene, Dinex, Dinosam, Dinoterb) in agricultural products, a Dinosam standard was essential for method validation.[4] The method demonstrated consistent and acceptable recoveries for Dinosam across various complex matrices, including apples (86.30% to 94.20%), soybeans (74.29% to 103.18%), and black tea (89.13% to 97.74%).[4] This performance is comparable to other analytes in the method, such as Dinex, but distinct enough to require its own standard for accurate quantification. Without a specific Dinosam standard, its presence in these matrices could not be reliably confirmed or quantified as part of a regulated multi-residue screen.
| Evidence Dimension | Analyte Recovery via LC-MS/MS |
| Target Compound Data | 89.13% to 97.74% (in Black Tea) |
| Comparator Or Baseline | Dinex (co-analyte): 83.62% to 89.53% (in Black Tea) |
| Quantified Difference | Dinosam shows a distinct recovery profile, necessitating its own calibration curve. |
| Conditions | Analysis of spiked samples (10, 20, 100 µg/mL) in black tea using a modified QuEChERS extraction method and LC-MS/MS detection. |
This demonstrates that Dinosam is a required, non-interchangeable component for developing and validating multi-residue analytical methods that screen for regulated pesticides in food products.
Dinitrophenols as a class, including Dinosam, are recognized for their high toxicity.[4][5] Accidental exposure in animals can lead to severe signs including fever, metabolic abnormalities, and convulsions.[4] The U.S. EPA has established a chronic Reference Dose (RfD) for the related compound 2,4-Dinitrophenol of 0.002 mg/kg/day, based on observed cataract formation in humans.[6] While specific data for Dinosam may differ slightly, the high hazard potential of the entire chemical class is the fundamental reason for its strict regulation and the mandated monitoring of residues in food and water. Procuring a Dinosam standard is a direct consequence of this regulatory requirement.
| Evidence Dimension | Oral Reference Dose (RfD) |
| Target Compound Data | Not specified for Dinosam, but classified as highly toxic. |
| Comparator Or Baseline | 2,4-Dinitrophenol (class representative): 0.002 mg/kg/day |
| Quantified Difference | N/A (Class-level hazard drives need for specific analyte monitoring) |
| Conditions | U.S. EPA Integrated Risk Information System (IRIS) assessment for chronic oral exposure. |
The compound's inherent toxicity is the primary driver for its inclusion in regulatory watchlists, making the procurement of its analytical standard a necessity for environmental and food safety labs.
Understanding the environmental persistence of Dinosam requires a pure analytical standard for accurate measurement. The closely related Dinoseb is known to be persistent in water, with slow hydrolysis and photolysis rates (half-life of 14-18 days in surface water under natural sunlight).[4][5] Dinoseb also has a high potential for leaching based on its soil half-life.[5] Given the structural similarity, Dinosam is expected to have comparable environmental behavior. Therefore, laboratories monitoring water quality or conducting environmental fate studies must use a specific Dinosam standard to differentiate it from other dinitrophenols and accurately assess its concentration and persistence over time.
| Evidence Dimension | Persistence in Water (Half-life) |
| Target Compound Data | Expected to be persistent based on class behavior. |
| Comparator Or Baseline | Dinoseb: Half-life of 14-18 days in sunlit surface water. |
| Quantified Difference | Requires specific standard to quantify and differentiate from persistent analogs like Dinoseb. |
| Conditions | Environmental fate studies in aqueous media. |
This evidence shows that to accurately track Dinosam's environmental contamination and degradation, a specific, non-substitutable analytical standard is required.
For labs conducting routine pesticide residue analysis in agricultural commodities like tea, fruits, and vegetables, a Dinosam standard is necessary for the accurate quantification required by food safety regulations. It enables the inclusion of Dinosam in validated multi-residue LC-MS/MS methods.[4]
Environmental testing agencies monitoring groundwater and surface water for legacy pesticide contamination require a Dinosam standard. Its potential for persistence and leaching necessitates specific monitoring to differentiate it from other regulated dinitrophenols like Dinoseb.[5]
Research and development labs creating new, faster, or more sensitive methods for detecting phenolic pesticides must use a certified Dinosam standard. It serves as the benchmark for establishing method parameters such as recovery rates, linearity, and limits of quantification (LOQ).[4]
Academic and governmental researchers investigating the specific toxicity and environmental risks of dinitrophenol herbicides need pure Dinosam. This allows for precise dose-response studies and helps refine regulatory health standards, such as reference doses (RfDs), for this specific compound.[6]
Acute Toxic;Environmental Hazard